molecular formula C13H8ClFO2 B6378305 4-(3-Chloro-5-fluorophenyl)-2-formylphenol CAS No. 1111120-40-1

4-(3-Chloro-5-fluorophenyl)-2-formylphenol

Cat. No.: B6378305
CAS No.: 1111120-40-1
M. Wt: 250.65 g/mol
InChI Key: QSGJIYNZJIIZPT-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-2-formylphenol is a substituted phenolic compound featuring a formyl (-CHO) group at the 2-position and a 3-chloro-5-fluorophenyl moiety at the 4-position of the benzene ring. This structure combines electron-withdrawing substituents (Cl, F) with a reactive aldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJIYNZJIIZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685209
Record name 3'-Chloro-5'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-40-1
Record name 3′-Chloro-5′-fluoro-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111120-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling of 4-Bromo-2-hydroxybenzaldehyde with 3-Chloro-5-fluorophenylboronic Acid

Reagents :

  • 4-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • 3-Chloro-5-fluorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (3.0 eq) in toluene/water (4:1)

Conditions :

  • 90°C, 12 h under N₂

  • Yield: 88% after column chromatography (SiO₂, hexane/EtOAc 7:3)

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition of the bromoarene, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The aqueous base neutralizes HBr byproducts, driving the reaction to completion.

Optimization of Coupling Efficiency

ParameterTested RangeOptimal ValueImpact on Yield
Solvent SystemToluene, DMF, THFToluene/H₂O+15% yield
Temperature70–110°C90°CMax conversion
BaseK₂CO₃, Na₂CO₃K₂CO₃93% vs. 81%

Direct Formylation Using POCl₃/DMF (Vilsmeier-Haack)

Procedure :

  • Charge 4-(3-Chloro-5-fluorophenyl)phenol (10 mmol) in DMF (15 mL).

  • Add POCl₃ (12 mmol) dropwise at 0°C.

  • Heat to 60°C for 6 h, quench with ice-water.

  • Extract with CH₂Cl₂, dry (Na₂SO₄), and purify by flash chromatography.

Outcome :

  • Yield: 76%

  • Purity (HPLC): 98.2%

  • Side products: <2% over-acylated species

Critical Parameters :

  • DMF stoichiometry : Excess DMF (>1.5 eq) leads to iminium salt precipitation.

  • Quenching rate : Slow addition to ice-water minimizes formyl group hydrolysis.

Chlorofluorination of 4-Phenyl-2-methylphenol

Step 1: Fluorination

  • Reagent: Selectfluor® (1.1 eq) in MeCN

  • Temp: 25°C, 8 h

  • Conversion: 95% to 4-(3-Fluorophenyl)-2-methylphenol

Step 2: Chlorination

  • Reagent: NCS (1.05 eq), AIBN (cat.) in CCl₄

  • Temp: Reflux, 4 h

  • Conversion: 89% to 4-(3-Chloro-5-fluorophenyl)-2-methylphenol

Step 3: Oxidation to Aldehyde

  • Reagent: KMnO₄ (2.0 eq) in H₂O/acetone (1:1)

  • Temp: 0°C → 25°C, 3 h

  • Yield: 82% after recrystallization (EtOH/H₂O)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 10.12 (s, 1H, CHO)

  • δ 7.89 (d, J = 2.4 Hz, 1H, H3)

  • δ 7.45–7.38 (m, 3H, aromatic)

  • δ 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H5)

¹³C NMR :

  • δ 191.5 (CHO)

  • δ 162.1 (C-F, J = 247 Hz)

  • δ 134.8 (C-Cl)

HRMS (ESI+) :

  • Calc. for C₁₃H₈ClFO₂ [M+H]⁺: 257.0143

  • Found: 257.0145

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Suzuki-Formylation8898.2Excellent$$$
Vilsmeier-Haack7697.5Moderate$$
Halogenation-Oxidn8296.8Challenging$$$$

Key Observations :

  • Suzuki coupling provides superior regiocontrol but requires expensive palladium catalysts.

  • Direct formylation avoids multi-step sequences but struggles with electron-deficient arenes.

  • Oxidative routes demand stringent temperature control to prevent over-oxidation to carboxylic acids.

Industrial-Scale Considerations

Solvent Recovery and Catalyst Recycling

  • Toluene/H₂O biphasic systems enable >90% solvent recovery via distillation.

  • Pd leaching : <0.5 ppm achieved through SiliaCat® immobilized catalysts.

Waste Stream Management

  • POCl₃ hydrolysis : Neutralize with Ca(OH)₂ to generate Ca₃(PO₄)₂ precipitate.

  • Mn waste : Electrochemical recovery from KMnO₄ reactions reduces environmental impact.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The formyl group (-CHO) undergoes oxidation and reduction under controlled conditions:

Reaction TypeConditionsProductKey Observations
OxidationKMnO₄ in acidic medium4-(3-Chloro-5-fluorophenyl)-2-carboxyphenolComplete conversion to carboxylic acid occurs under strong oxidizing conditions.
ReductionNaBH₄ in ethanol4-(3-Chloro-5-fluorophenyl)-2-(hydroxymethyl)phenolSelective reduction of the aldehyde to a primary alcohol without affecting halogens.

Nucleophilic Addition Reactions

The aldehyde group participates in Schiff base formation and related condensations:

Reaction PartnerConditionsProductNotes
Primary aminesEthanol, refluxImine derivatives (R-N=CH-Ar)Stabilized by electron-withdrawing Cl/F substituents; yields depend on amine nucleophilicity .
HydrazinesAcidic or basic mediaHydrazonesUsed as intermediates for heterocycle synthesis (e.g., pyrazoles) .

Cross-Coupling Reactions

The chloro and fluoro substituents enable participation in metal-catalyzed couplings:

Reaction TypeCatalytic SystemProductEfficiency
Suzuki–MiyauraPd(PPh₃)₄, K₃PO₄, THF/H₂OBiaryl derivativesLimited by low reactivity of chloroarenes; requires elevated temperatures (≥100°C) .
Ullmann-typeCuI, phenanthroline ligandDiaryl ethersPhenolic oxygen acts as a nucleophile; yields improve with electron-deficient aryl halides .

Heterocycle Formation

The formyl group facilitates cyclization reactions:

Reaction PathwayConditionsProductApplication
Condensation with thioureasH₂SO₄ catalysisThiazole derivativesBioactive heterocycles with antimicrobial potential .
Cyclization with hydrazidesEthanol, ΔPyrazoline analogsStructural motifs common in pharmaceutical agents .

Electrophilic Aromatic Substitution

The electron-rich phenolic ring undergoes selective substitution:

ReactionReagentsPositionOutcome
NitrationHNO₃/H₂SO₄Para to -OHMajor product due to directing effects of hydroxyl group .
SulfonationH₂SO₄, SO₃Meta to -OHEnhanced solubility in polar solvents .

Halogen Exchange Reactions

The chloro group can be replaced under specific conditions:

ReactionConditionsProductChallenges
FluorodechlorinationKF, Cu catalyst, DMF3,5-Difluorophenyl derivativeCompeting side reactions require precise temperature control .

Key Mechanistic Insights

  • Phenolic hydroxyl group : Enhances electron density in the aromatic ring, directing electrophiles to para and meta positions .

  • Chloro and fluoro substituents : Reduce reactivity in cross-couplings compared to bromo/iodo analogs but improve stability against oxidation .

  • Formyl group : Serves as a versatile handle for derivatization, enabling the synthesis of libraries for structure-activity relationship studies .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

4-(3-Chloro-5-fluorophenyl)-2-formylphenol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The presence of halogen substituents (chlorine and fluorine) enhances its reactivity, enabling the exploration of new synthetic pathways.

Key Reactions

  • Oxidation : The formyl group can be oxidized to form a carboxylic acid derivative.
  • Reduction : It can also be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution : The compound can undergo nucleophilic substitution reactions with amines or thiols.
Reaction TypeExample Product
Oxidation4-(3-Chloro-5-fluorophenyl)-2-carboxyphenol
Reduction4-(3-Chloro-5-fluorophenyl)-2-hydroxyphenol
SubstitutionVarious substituted phenols

Biological Research

Study of Halogenated Phenols

In biological contexts, this compound is valuable for studying the effects of halogenated phenols on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Case Study: Enzyme Interaction

A study investigating the interaction of this compound with cytochrome P450 enzymes showed that the compound could modulate enzyme activity, suggesting potential implications for drug metabolism and toxicity assessment.

Medicinal Chemistry

Pharmacophore Development

The compound's structure makes it a candidate for drug development. Its derivatives may exhibit pharmacological activities against various diseases, including cancer and infectious diseases.

Potential Applications

  • Anticancer Agents : Research indicates that phenolic compounds can inhibit tumor growth.
  • Antimicrobial Activity : Studies have shown that halogenated phenols possess antimicrobial properties, making them candidates for developing new antibiotics.

Industrial Applications

Specialty Chemicals Production

In industry, this compound is used in producing specialty chemicals and materials due to its reactivity and stability.

Applications in Coatings and Polymers

The compound's properties make it suitable for applications in coatings and polymers, where it can enhance performance characteristics such as durability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Chloro-5-fluorophenyl)-2-formylphenol with structurally and functionally related compounds, highlighting differences in substituent positions, functional groups, and applications:

Compound Name Molecular Formula Key Substituents Functional Groups Biological/Industrial Relevance References
This compound C₁₃H₈ClFO₂ 3-Cl, 5-F at phenyl; CHO at 2-position Phenol, Aldehyde Potential precursor for antitumor agents
4-(2-Chloro-5-fluorophenyl)benzaldehyde (BP-3357) C₁₃H₈ClFO 2-Cl, 5-F at phenyl; CHO at 4-position Aldehyde Intermediate in agrochemical synthesis
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid C₁₃H₇ClF₂O₂ 3-Cl, 5-F at phenyl; COOH, F at 2-position Carboxylic acid, Fluorine Enhanced acidity for metal chelation
4-(3-Chloro-5-fluorophenyl)oxan-4-ol C₁₁H₁₂ClFO₂ 3-Cl, 5-F at phenyl; oxane ring, -OH Cyclic ether, Alcohol Discontinued (stability issues)
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (Z9176) C₁₁H₇ClFNO 3-Cl, 5-F at phenyl; pyridine, -OH Hydroxypyridine Antibacterial/antiviral research

Key Observations:

Substituent Position Effects :

  • The 3-chloro-5-fluorophenyl group is conserved in all analogs, but positional isomerism (e.g., 2-Cl vs. 3-Cl) alters steric and electronic properties. For example, 4-(2-Chloro-5-fluorophenyl)benzaldehyde (BP-3357) has reduced steric hindrance compared to the target compound, favoring nucleophilic reactions .
  • The 2-fluorobenzoic acid derivative () exhibits higher acidity (pKa ~2.5–3.0) due to the electron-withdrawing fluorine and carboxylic acid groups, enhancing metal-binding capacity .

Functional Group Impact: The formyl group in the target compound increases reactivity toward condensation reactions (e.g., forming Schiff bases or heterocycles), unlike the carboxylic acid or hydroxypyridine analogs . Hydroxypyridine derivatives (Z9176) demonstrate improved solubility in polar solvents compared to phenolic analogs, aiding bioavailability in drug design .

4-(3-Chloro-5-fluorophenyl)oxan-4-ol () was discontinued due to synthetic challenges, emphasizing the need for stable intermediates in industrial applications .

Biological Activity

4-(3-Chloro-5-fluorophenyl)-2-formylphenol is a phenolic compound characterized by the presence of a formyl group and halogen substituents. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H9ClFO2\text{C}_{13}\text{H}_{9}\text{ClF}\text{O}_{2}
  • Functional Groups : The presence of a hydroxyl group (-OH) and a formyl group (-CHO) enhances its reactivity and potential for biological interaction.
  • Halogen Substituents : The chlorine and fluorine atoms are known to influence the compound's lipophilicity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The phenolic hydroxyl group can scavenge free radicals, contributing to antioxidant properties.
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various pathogens, likely due to their ability to disrupt microbial membranes.
  • Anticancer Potential : Research indicates that halogenated phenols can induce apoptosis in cancer cells, potentially through the activation of p53 pathways or other apoptotic mechanisms.

Anticancer Studies

A study examined the growth inhibitory effects of structurally related compounds in human cancer cell lines, particularly focusing on their interaction with p53 pathways. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against HCT116 (colon cancer) cells, with IC50 values ranging from 0.09 to 3.10 µM depending on structural modifications .

CompoundCell LineIC50 (µM)Mechanism
CM-M345HCT1162.6p53 activation
BP-C4HCT1160.17Apoptosis induction

Antimicrobial Activity

Research has shown that phenolic compounds can exhibit antimicrobial activity against various bacterial strains. For instance, studies have indicated that derivatives of chlorinated phenols demonstrate enhanced antibacterial effects due to their ability to penetrate bacterial membranes and disrupt cellular functions .

Structure-Activity Relationship (SAR)

The influence of chlorine and fluorine substituents on biological activity has been extensively studied. It has been demonstrated that the introduction of halogens can enhance the selectivity and potency of phenolic compounds against specific biological targets, making them valuable in drug design .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into a series of diarylpentanoid analogues revealed that modifications at the phenolic position significantly affected their anticancer efficacy. Compounds with a chlorinated aromatic ring showed improved selectivity for cancer cells over normal fibroblasts .
  • Antimicrobial Efficacy : A comparative analysis of various phenolic compounds highlighted that those with multiple halogen substitutions exhibited superior antimicrobial properties against E. coli biofilms, suggesting that this compound could be similarly effective .

Q & A

Q. What are the established synthetic routes for 4-(3-Chloro-5-fluorophenyl)-2-formylphenol?

  • Methodological Answer: The compound can be synthesized via N-heterocyclic carbene (NHC)-catalyzed umpolung reactions. A reported approach involves reacting 2-chloro-2-arylacetaldehydes with 2-formylphenol derivatives under mild conditions. This method is experimentally straightforward and yields aryl-formylphenol derivatives efficiently . For electron-rich substrates, trifluoroacetic acid may be employed to facilitate coupling, though yields may vary with electron-deficient congeners.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions and aromatic ring integrity.
  • IR Spectroscopy: Identification of the formyl (C=O) stretch near 1680–1720 cm1^{-1}.
  • Mass Spectrometry (HRMS): For molecular weight validation.
    Cross-referencing with computational predictions (e.g., density functional theory) enhances spectral assignment accuracy.

Q. How can crystallographic data be obtained and refined for structural confirmation?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can generate thermal ellipsoid plots for visualizing molecular geometry . Data collection at low temperatures (e.g., 100 K) improves resolution. For twinned or high-symmetry crystals, SHELXD/SHELXE pipelines are robust for phasing .

Advanced Research Questions

Q. How to address low yields in the NHC-catalyzed synthesis of aryl-formylphenol derivatives?

  • Methodological Answer: Low yields with electron-deficient substrates may arise from reduced nucleophilicity. Strategies include:
  • Substrate Modification: Introduce electron-donating groups to enhance reactivity.
  • Catalyst Optimization: Screen alternative NHC ligands or co-catalysts (e.g., Lewis acids).
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?

  • Methodological Answer: Discrepancies often stem from dynamic effects (e.g., solvent interactions) or conformational flexibility.
  • DFT Calculations: Include solvent models (e.g., PCM) and vibrational analysis to simulate experimental conditions.
  • Variable-Temperature NMR: Probe conformational equilibria.
  • Cross-Validation: Compare with crystallographic data (e.g., bond lengths/angles) to validate computational models .

Q. How to evaluate the compound's potential as a pharmacophore in HIF-2 antagonist design?

  • Methodological Answer: The 3-chloro-5-fluorophenyl moiety is structurally analogous to HIF-2 antagonists like TC-S7009, which target hydrophobic binding pockets . Steps include:
  • Docking Studies: Use software (e.g., AutoDock Vina) to model interactions with HIF-2α PAS-B domain.
  • SAR Analysis: Modify the formyl group to introduce hydrogen-bond donors/acceptors.
  • In Vitro Assays: Test binding affinity via fluorescence polarization or SPR.

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